N-(5-tert-butyl-2-methoxyphenyl)-6-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide
Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-6-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-6-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst.
Substitution Reactions: Introduction of the tert-butyl and methoxy groups on the phenyl ring can be done through electrophilic aromatic substitution.
Amide Formation: The final step involves coupling the quinoline derivative with a carboxylic acid or its derivative to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-2-methoxyphenyl)-6-methylquinoline-4-carboxamide
- N-(5-tert-butyl-2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Uniqueness
The unique combination of functional groups in N-(5-tert-butyl-2-methoxyphenyl)-6-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. For instance, the presence of both tert-butyl and methoxy groups could influence its lipophilicity and binding affinity to biological targets.
Properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-6-methyl-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-17-9-11-21-19(14-17)20(16-23(29-21)22-8-6-7-13-28-22)26(31)30-24-15-18(27(2,3)4)10-12-25(24)32-5/h6-16H,1-5H3,(H,30,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEIXJLXZFNAIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=CC(=C3)C(C)(C)C)OC)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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